4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines. . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as transition metals or enzymes may also be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways. These interactions are often mediated by the amino and carboxylic acid groups, which can form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
- 5-amino-1-methyl-4-ethoxycarbonylpyrazole
Uniqueness
4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-2-ethyl-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3,8H2,1-2H3,(H,11,12) |
InChI Key |
KKKAWBDMVLFWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.